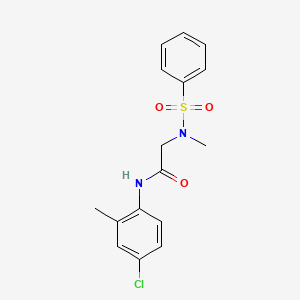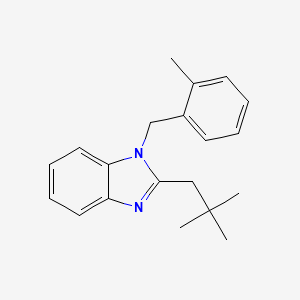![molecular formula C20H24N2O3S B3535402 3,4-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3535402.png)
3,4-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Übersicht
Beschreibung
3,4-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, also known as PSB-0739, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been synthesized using various methods.
Wirkmechanismus
3,4-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide acts as a competitive antagonist of S1P2 by binding to the receptor and preventing the activation of downstream signaling pathways. S1P2 is involved in the regulation of various cellular processes, including cell migration, proliferation, survival, and differentiation. The inhibition of S1P2 by 3,4-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been shown to reduce the activation of the RhoA/ROCK pathway, which is involved in the regulation of actin cytoskeleton dynamics and cell migration.
Biochemical and Physiological Effects
3,4-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases (MMPs) and the activation of the RhoA/ROCK pathway. It has also been shown to reduce the growth of tumors in animal models by inducing apoptosis and inhibiting angiogenesis. In addition, 3,4-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been studied for its potential applications in the treatment of autoimmune diseases by reducing the activation and migration of immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has several advantages for lab experiments. It is a potent and selective antagonist of S1P2, which makes it a valuable tool for studying the role of S1P2 in various cellular processes. It has also been shown to have low toxicity and high stability, which makes it suitable for in vitro and in vivo experiments. However, 3,4-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has some limitations, including its solubility and bioavailability. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. It also has low bioavailability, which limits its effectiveness in treating diseases.
Zukünftige Richtungen
3,4-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has several potential future directions for scientific research. It can be studied for its potential applications in the treatment of various cancers and autoimmune diseases. It can also be used as a tool for studying the role of S1P2 in various physiological and pathological processes. In addition, 3,4-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide can be modified to improve its solubility and bioavailability, which can enhance its effectiveness in treating diseases. Further studies are needed to explore the full potential of 3,4-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in scientific research.
Conclusion
In conclusion, 3,4-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods and has been found to be a potent and selective antagonist of S1P2. 3,4-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has several advantages for lab experiments, including its potency and selectivity, but also has some limitations, including its solubility and bioavailability. 3,4-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has several potential future directions for scientific research, including the treatment of various cancers and autoimmune diseases and the exploration of the role of S1P2 in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective antagonist of the sphingosine-1-phosphate receptor 2 (S1P2). S1P2 is a G protein-coupled receptor that is involved in various physiological and pathological processes, including immune cell trafficking, vascular development, and cancer progression. 3,4-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been shown to inhibit the migration and invasion of cancer cells and to reduce the growth of tumors in animal models. It has also been studied for its potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-(4-piperidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-15-6-7-17(14-16(15)2)20(23)21-18-8-10-19(11-9-18)26(24,25)22-12-4-3-5-13-22/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLHMAHBXKDYMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3535322.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B3535333.png)



![2-{3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B3535354.png)
![N-[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3535361.png)
![methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethoxybenzoate](/img/structure/B3535368.png)
![2-methyl-N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B3535376.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3535377.png)

![3-[(1,3-benzothiazol-2-ylthio)acetyl]-2H-chromen-2-one](/img/structure/B3535410.png)
![isopropyl 3-{[({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B3535426.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B3535441.png)